1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGWOKIYKENDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene and Its Precursors
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing 1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene and its precursors often rely on electrophilic trifluoromethylation, halogenation, methylation, and palladium-catalyzed cross-coupling reactions. These well-established routes provide reliable access to the target molecule, albeit sometimes with limitations regarding reaction conditions and substrate scope.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation has become a important transformation in fluorine chemistry for introducing the trifluoromethyl group into organic molecules. conicet.gov.ar This approach utilizes reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Several powerful electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. chem-station.combrynmawr.edubeilstein-journals.org
The general mechanism for electrophilic trifluoromethylation of an aromatic precursor to this compound, such as 2,4-dichlorotoluene, would involve the direct reaction of the aromatic ring with the electrophilic trifluoromethylating agent. The reaction is often facilitated by a Lewis acid or Brønsted acid to enhance the electrophilicity of the CF3 source and activate the aromatic substrate. The regioselectivity of the trifluoromethylation is directed by the existing substituents on the benzene (B151609) ring. In the case of 2,4-dichlorotoluene, the methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing deactivators. The interplay of these directing effects influences the position of the incoming trifluoromethyl group.
Table 1: Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example |
| Hypervalent Iodine Reagents | Togni's Reagent (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) |
| Sulfonium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) |
| Sulfoximine Salts | Shibata's Reagent |
The choice of reagent and reaction conditions can be optimized to favor the formation of the desired this compound isomer. tcichemicals.com
Halogenation and Methylation Approaches
The synthesis of this compound can also be achieved through a sequence of halogenation and methylation reactions starting from a suitable trifluoromethylated precursor. For instance, beginning with a trifluoromethylated toluene (B28343) derivative, selective halogenation can introduce the two chlorine atoms at the desired positions.
A plausible synthetic route could start from 4-(trifluoromethyl)toluene. Chlorination of this substrate would need to be carefully controlled to achieve the desired 1,3-dichloro substitution pattern. The directing effects of the methyl and trifluoromethyl groups would govern the regiochemical outcome of the chlorination. Subsequently, methylation of a dichlorinated trifluoromethylbenzene precursor could also be a viable strategy. For example, starting with 1,3-dichloro-4-(trifluoromethyl)benzene, a methyl group could be introduced via Friedel-Crafts alkylation or other methylation protocols. However, controlling the regioselectivity of these reactions can be challenging due to the presence of multiple activating and deactivating groups on the aromatic ring.
A known method for preparing dichlorotrifluoromethyltoluenes involves the reaction of a dichlorotoluene with carbon tetrachloride in the presence of anhydrous aluminum chloride. google.com This process generates a trichloromethyl group which can then be converted to a trifluoromethyl group.
Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have found extensive use in the synthesis of complex organic molecules, including pharmaceuticals. thermofishersci.inresearchgate.net In the context of synthesizing precursors for this compound, these reactions are invaluable.
For instance, a Suzuki-Miyaura coupling could be employed to construct the carbon skeleton of a precursor. nih.gov This could involve the reaction of a di-substituted boronic acid or ester with an appropriately substituted aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle for such reactions typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. researchgate.net
Similarly, other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents) could be adapted for the synthesis of key intermediates. thermofishersci.in The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity. These methods offer a high degree of functional group tolerance and are often conducted under mild conditions. researchgate.netmdpi.com
Novel and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of fluorinated compounds like this compound.
Deoxofluorination Techniques
Deoxofluorination is a powerful method for converting carbonyl compounds and alcohols into gem-difluoro and trifluoromethyl groups, respectively. Reagents like sulfur tetrafluoride (SF4) and its less hazardous derivatives such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation. researchgate.netresearchgate.net
For the synthesis of the trifluoromethyl group in this compound, a precursor containing a carboxylic acid or an aldehyde at the 4-position of the 1,3-dichloro-2-methylbenzene core could be subjected to deoxofluorination. The reaction of a carboxylic acid with SF4, for instance, proceeds via the formation of an acyl fluoride (B91410) intermediate, which is then further fluorinated to the trifluoromethyl group. While effective, these reactions often require harsh conditions and the use of corrosive and toxic reagents. More recent developments have focused on milder and more selective deoxofluorination agents. nih.govyoutube.com
Table 2: Common Deoxofluorination Reagents
| Reagent | Precursor Functional Group | Product Functional Group |
| Sulfur Tetrafluoride (SF4) | Carboxylic Acid, Aldehyde, Ketone | Trifluoromethyl, Difluoromethylene |
| Diethylaminosulfur Trifluoride (DAST) | Alcohol, Aldehyde, Ketone | Alkyl Fluoride, Difluoromethylene |
| XtalFluor-E | Alcohol, Aldehyde, Ketone | Alkyl Fluoride, Difluoromethylene |
Metal-Free and Organocatalytic Transformations
The development of metal-free and organocatalytic reactions is a major focus in green chemistry, aiming to reduce the reliance on potentially toxic and expensive heavy metals. frontiersin.org For the synthesis of this compound and its precursors, metal-free approaches offer promising alternatives to traditional methods. rsc.org
For example, metal-free strategies for the synthesis of trifluoromethyl arenes have been developed. rsc.org These can involve tandem reactions promoted by organic bases. rsc.org Additionally, organocatalysis can be applied to various transformations, including asymmetric reactions, providing access to chiral building blocks. While direct metal-free synthesis of this compound may still be an area of active research, the principles of metal-free catalysis can be applied to the synthesis of its precursors. For instance, metal-free C-H functionalization or coupling reactions could be envisioned to construct the substituted aromatic ring. rsc.orgresearchgate.net These methods often proceed through different mechanistic pathways than their metal-catalyzed counterparts, sometimes involving radical intermediates or unique activation modes.
Regioselective Synthesis Challenges and Solutions
The synthesis of polysubstituted aromatic compounds such as this compound presents significant regioselectivity challenges. The final arrangement of substituents on the benzene ring is dictated by the directing effects of the groups already present during electrophilic aromatic substitution reactions, such as chlorination. The interplay between the activating methyl group (-CH3) and the deactivating trifluoromethyl (-CF3) and chloro (-Cl) groups makes direct, controlled synthesis difficult.
The primary challenge lies in the conflicting directing effects of the substituents. The methyl group is an ortho-, para-director and activating, while the trifluoromethyl group is a meta-director and strongly deactivating. Chlorine is also deactivating but directs incoming electrophiles to the ortho and para positions. A direct dichlorination of a precursor like 2-methyl-4-(trifluoromethyl)benzene would likely lead to a mixture of isomers, with substitution occurring at positions favored by multiple groups, making the isolation of the desired 1,3-dichloro isomer difficult and inefficient.
Research into the synthesis of similarly complex molecules, such as polychlorinated biphenyls and other fluorinated aromatics, highlights common challenges and solutions. Key issues often include poor regioselectivity and low yields in crucial reaction steps like nitration, halogenation, or iodination. nih.gov For instance, the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) via the chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) with N-chlorosuccinimide (NCS) demonstrates this challenge, as it yields a mixture of the desired 4-chloro product, the 6-chloro regioisomer, and a doubly chlorinated product. ucl.ac.uk
To overcome these challenges, synthetic chemists employ several strategies:
Multi-step Synthesis: Rather than direct chlorination, a longer, more controlled sequence of reactions is often necessary. This may involve introducing functional groups that can later be converted to the desired substituent. For example, using amino or nitro groups to direct substitution before converting them into chloro groups via Sandmeyer or related reactions.
Use of Blocking Groups: A temporary "blocking" group can be introduced to a position on the ring to prevent reaction at that site. After directing the desired substitutions to other positions, the blocking group is removed.
Orthogonal Synthesis Strategies: This involves building the benzene ring with the substituents already in place, for example, through cycloaddition reactions.
Catalyst Control: The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of a reaction. Lewis acid catalysts in chlorination, for example, can be tuned to favor certain isomers.
The table below illustrates the directing effects of the individual substituents on a benzene ring, which is central to understanding the regioselective challenges in synthesizing compounds like this compound.
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Electron-withdrawing | Strongly Deactivating | Meta |
| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |
Controlling the synthesis of a molecule with this combination of substituents requires a nuanced approach that carefully sequences the introduction of each group or starts from a precursor where the desired substitution pattern is already largely established. The synthesis of related 1-(2,6-dichloro-4-trifluoromethylphenyl) derivatives often starts from a pre-functionalized aniline (B41778), which is then converted to an azide (B81097) for subsequent cycloaddition reactions, demonstrating a strategy to control regiochemistry from an early stage. mdpi.comnih.govnih.govresearchgate.net
Green Chemistry Principles in Synthetic Design
The synthesis of halogenated aromatic compounds, including this compound, has traditionally involved reagents and conditions that are hazardous to human health and the environment. indianchemicalsociety.com The application of green chemistry principles aims to mitigate these issues by designing safer and more sustainable synthetic routes. nih.gov
The twelve principles of green chemistry provide a framework for this redesign, focusing on waste prevention, atom economy, use of less hazardous chemicals, safer solvents, energy efficiency, and the use of renewable feedstocks. nih.gov For the synthesis of halogenated aromatics, several key areas have been the focus of research. taylorfrancis.com
Safer Reagents and Catalysis: Traditional electrophilic aromatic halogenation often uses elemental halogens (e.g., Cl₂) and a Lewis acid catalyst, which can be hazardous. Green approaches focus on alternative halogenating agents and catalytic systems. taylorfrancis.com This includes using reagents that are safer to handle and generate less toxic waste. Catalytic methods are preferred over stoichiometric reagents to minimize waste. indianchemicalsociety.com For example, enzymatic halogenation using flavin-dependent halogenases offers high regioselectivity under mild, aqueous conditions, representing a potentially transformative green alternative. nih.gov
Greener Solvents and Reaction Conditions: A significant source of waste and environmental impact in chemical synthesis comes from volatile organic solvents (VOCs). Green chemistry promotes the use of safer solvents like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether (solvent-free reactions). indianchemicalsociety.comnih.gov For instance, a patented method for synthesizing 2,4-dichloro-5-fluoro-(trichloromethyl)benzene utilizes an ionic liquid, which can be recovered and reused, reducing waste and the amount of carbon tetrachloride needed. google.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. indianchemicalsociety.comnih.gov
The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated aromatic compounds.
| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |
| Prevention of Waste | Use of stoichiometric reagents, leading to by-products. | Use of highly selective catalysts (e.g., enzymes). nih.gov | Higher yields, less separation effort, and reduced waste. |
| Safer Solvents & Auxiliaries | Use of hazardous chlorinated solvents or other VOCs. | Reactions in water, ionic liquids, or solvent-free conditions. nih.govgoogle.com | Reduced environmental pollution and worker exposure. |
| Design for Energy Efficiency | Reactions requiring high temperatures and long durations. | Microwave-assisted synthesis, reactions at ambient temperature. indianchemicalsociety.com | Lower energy consumption and faster reaction rates. |
| Use of Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃). | Recyclable solid acid catalysts, biocatalysis (enzymes). nih.govnih.gov | Reduced waste, easier product purification, and potential for reuse. |
By integrating these principles, the synthesis of complex molecules like this compound can be made more environmentally benign, safer, and more efficient. The development of sustainable synthetic routes is a critical goal in modern chemistry, aiming to reduce the ecological footprint of producing valuable chemical compounds. ucl.ac.uk
Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. msu.edu The facility and orientation of these reactions are determined by the nature of the substituents already present on the ring. byjus.com
The benzene (B151609) ring of 1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene is substituted with both activating and deactivating groups, leading to complex reactivity patterns.
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the powerful inductive effect of the three highly electronegative fluorine atoms. youtube.com It strongly deactivates the benzene ring towards electrophilic attack, making reactions slower and requiring harsher conditions. The -CF₃ group is a meta-director. youtube.com
Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. youtube.com It is considered an activating group, increasing the rate of EAS, and is an ortho, para-director.
In this compound, the ring is significantly deactivated due to the presence of three electron-withdrawing groups (two -Cl, one -CF₃). The activating effect of the single methyl group is largely insufficient to overcome this deactivation.
For an incoming electrophile, there are two available positions for substitution: C5 and C6. The regioselectivity is determined by the cumulative directing effects of the existing substituents, as summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -Cl | C1 | Deactivating, Ortho, Para-Director | Directs to C6 (ortho) |
| -CH₃ | C2 | Activating, Ortho, Para-Director | Directs to C6 (ortho) |
| -Cl | C3 | Deactivating, Ortho, Para-Director | Directs to C6 (ortho) |
| -CF₃ | C4 | Strongly Deactivating, Meta-Director | Directs to C5 (meta) |
As indicated, the substituents at positions 1, 2, and 3 all direct an incoming electrophile to the C6 position. The powerful trifluoromethyl group at C4 directs to the C5 position. This creates a competitive scenario. However, the convergence of three ortho-directing influences on the C6 position, combined with the steric hindrance at C5 (flanked by the bulky -CF₃ group and a hydrogen), suggests that electrophilic substitution, while difficult, would likely favor the C6 position.
Directed ortho metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles, offering high regioselectivity. wikipedia.orgorganic-chemistry.org
Several substituents on the this compound ring can function as DMGs. Both chloro and trifluoromethyl groups are recognized as moderate DMGs. organic-chemistry.org The DMG interacts with the lithium reagent, increasing the acidity of the adjacent protons and facilitating their removal. uwindsor.ca
The potential sites for lithiation on the molecule are:
Ortho to the C1-Chloro group: The C6 position.
Ortho to the C4-Trifluoromethyl group: The C5 position.
The chloro group at C3 and the methyl group at C2 have their ortho positions blocked. Therefore, a competition exists between lithiation at C5 (directed by -CF₃) and C6 (directed by -Cl). The outcome would depend on the specific reaction conditions and the relative directing power of the chloro and trifluoromethyl groups in the given molecular context. Following lithiation at either C5 or C6, the resulting aryllithium species can react with a range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups with precise regiochemical control.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this pathway is facilitated by the presence of strong electron-withdrawing groups, particularly when they are located ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.orglibretexts.org
The structure of this compound is well-suited for NAS, with the chloro atoms serving as potential leaving groups and the trifluoromethyl group acting as a powerful activating group.
The relative positions of the -CF₃ group to the two chloro atoms are crucial:
C1-Chloro: The -CF₃ group is meta to this chlorine.
C3-Chloro: The -CF₃ group is para to this chlorine.
Because the stabilizing effect of an electron-withdrawing group is most pronounced from the ortho and para positions, the chloro group at C3 is significantly activated towards nucleophilic attack. openstax.org The chloro group at C1, being meta to the -CF₃ group, is comparatively unreactive under typical NAS conditions.
| Leaving Group | Position | Position of -CF₃ Activator | Reactivity towards NAS |
| -Cl | C1 | Meta | Low |
| -Cl | C3 | Para | High |
Halogen exchange reactions on aryl halides are a form of NAS where one halogen is replaced by another. For this compound, this would most commonly involve the substitution of a chlorine atom with fluorine (e.g., using KF under specific conditions, known as the Halex process) or iodine. Based on the principles of NAS, any such halogen exchange would occur selectively at the activated C3 position, leaving the C1 chlorine intact.
Amidation and alkylation via a nucleophilic pathway involve the attack of strong nucleophiles, such as amides (e.g., from NaNH₂) or carbanions (e.g., from organolithium or Grignard reagents), on the aromatic ring. youtube.com
Amidation: The introduction of an amino group by displacing a halide is a key transformation. For the target molecule, reaction with a strong nitrogen nucleophile like sodium amide would lead to the selective formation of 3-amino-1-chloro-2-methyl-4-(trifluoromethyl)benzene.
Alkylation: While Friedel-Crafts alkylation proceeds via an electrophilic mechanism, youtube.com alkyl groups can also be introduced through nucleophilic substitution. A strong carbon nucleophile could displace the activated chlorine at C3.
In both amidation and alkylation, the reaction proceeds via the addition-elimination mechanism, with the nucleophile attacking the carbon bearing the C3-chloro group to form a resonance-stabilized Meisenheimer complex before the chloride ion is eliminated. youtube.com
Advanced Derivatization for Complex Molecular Scaffolds
The presence of two chloro substituents on the aromatic ring of this compound provides handles for a variety of cross-coupling and other derivatization reactions, enabling the construction of complex molecular architectures.
[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry utilizing derived azides)
While this compound itself does not directly participate in [3+2] cycloaddition reactions, it can be readily converted into derivatives that are suitable for such transformations. A key example is the synthesis of an azide (B81097) derivative, which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comsigmaaldrich.com
This azide is a versatile building block for the synthesis of 1,2,3-triazoles. In a typical CuAAC reaction, the azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst. sigmaaldrich.com The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. sigmaaldrich.com The resulting triazole ring is a stable and often desirable structural motif in medicinal chemistry and materials science.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 1-Azido-2,4-dichloro-3-(trifluoromethyl)benzene | Terminal Alkyne (e.g., Trimethylsilylacetylene) | CuSO₄, Sodium Ascorbate | 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
Suzuki-Miyaura and Sonogashira Coupling Reactions
The two chlorine atoms of this compound serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds. nih.govwikipedia.org
The Suzuki-Miyaura reaction involves the coupling of the dichloroarene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov The regioselectivity of the coupling is a key consideration. In dihalogenated trifluoromethyl-benzenes, both steric and electronic factors influence which halogen reacts preferentially. The trifluoromethyl group is strongly electron-withdrawing, which can increase the reactivity of nearby C-Cl bonds towards oxidative addition to the palladium catalyst. However, steric hindrance from the adjacent methyl and trifluoromethyl groups may disfavor reaction at the C1-Cl position. The C3-Cl position is less sterically encumbered. Therefore, by carefully selecting the reaction conditions, including the palladium catalyst, ligand, and base, it may be possible to achieve selective mono-arylation at the C3 position. Reaction with an excess of the boronic acid and under more forcing conditions would likely lead to di-substitution. researchgate.net
The Sonogashira coupling reaction couples the dichloroarene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on this compound would be dictated by the relative reactivity of the two C-Cl bonds. The principles of steric and electronic effects would again apply, potentially allowing for selective mono-alkynylation at the less hindered C3 position under controlled conditions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mono- or di-arylated product |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mono- or di-alkynylated product |
Photochemical and Radical-Mediated Reactions
The methyl group of this compound is a site for photochemical and radical-mediated reactions, most notably benzylic halogenation. The benzylic C-H bonds are weaker than aromatic C-H bonds and are thus more susceptible to radical abstraction.
Benzylic bromination is a classic example of a radical-mediated reaction. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions (e.g., irradiation with UV light). The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the benzyl (B1604629) bromide product and regenerate the bromine radical.
The photochemical reaction of trifluoroiodomethane with halogenobenzenes in the presence of mercury is another example of a radical reaction that can introduce a trifluoromethyl group onto an aromatic ring. rsc.org While this is more relevant to the synthesis of the parent compound, it highlights the utility of radical pathways in the chemistry of trifluoromethyl-substituted aromatics.
| Reaction | Reagent(s) | Conditions | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or UV light | 1,3-Dichloro-2-(bromomethyl)-4-(trifluoromethyl)benzene |
| Trifluoromethylation | Trifluoroiodomethane (CF₃I) | Mercury, Photochemical | (Illustrative of radical CF₃ addition) |
Advanced Spectroscopic and Structural Elucidation of 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene, providing detailed information about the chemical environment of magnetically active nuclei.
The application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is fundamental for the precise assignment of atomic positions within the molecule.
¹H NMR: The proton NMR spectrum of substituted dichlorobenzene derivatives typically exhibits signals in the aromatic region. For a related compound, 1,3-dichlorobenzene, the proton chemical shifts are observed around 7.27 ppm, 7.10 ppm, and 7.05 ppm. chemicalbook.com In 1,3-dichloro-2-fluorobenzene, proton signals are found at approximately 7.32 ppm and 7.03 ppm. blogspot.com For 1,3-bis(trifluoromethyl)benzene, the aromatic protons appear as a multiplet. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. In 1,3-dichlorobenzene, the carbon signals are well-defined, allowing for the identification of each carbon atom in the benzene (B151609) ring. chemicalbook.comspectrabase.com The presence of the trifluoromethyl group introduces characteristic quartet splitting in the signals of adjacent carbon atoms due to C-F coupling. For instance, in compounds like 1-(4-Trifluoromethyl)phenyl)ethanone, the carbon of the CF₃ group appears as a quartet with a large coupling constant (J = 273.7 Hz). rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly informative for trifluoromethylated compounds. The trifluoromethyl group in compounds such as 1-(4-Trifluoromethyl)phenyl)ethanone typically shows a singlet around -63 ppm. rsc.org The chemical shift is sensitive to the electronic environment, making it a powerful tool for confirming the position of the -CF₃ group.
A representative compilation of expected NMR data for this compound is presented below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | |||
| Aromatic CH | 7.3 - 7.6 | m | |
| Methyl CH₃ | 2.3 - 2.5 | s | |
| ¹³C | |||
| C-CF₃ | ~123 | q | J ≈ 274 |
| Aromatic C-Cl | ~135 | ||
| Aromatic C-H | ~125-130 | ||
| Aromatic C-CH₃ | ~138 | ||
| Methyl C | ~15-20 | ||
| ¹⁹F | |||
| -CF₃ | ~ -63 | s |
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the methyl and trifluoromethyl substituents to the correct positions on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which can provide insights into the preferred conformation of the molecule, particularly the orientation of the methyl group relative to the adjacent chlorine atom.
Variable temperature (VT) NMR studies can be employed to investigate dynamic processes such as conformational changes. For this compound, VT-NMR could provide information on the rotational barrier of the methyl group, which may be influenced by steric hindrance from the adjacent chlorine atoms.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.
X-ray crystallographic analysis of suitable crystals of this compound or its derivatives would reveal the precise three-dimensional arrangement of the atoms. This includes the planarity of the benzene ring and the orientation of the substituents. The crystal packing, or how the molecules arrange themselves in the crystal lattice, is also determined. For example, in a study of a cyclohexadienyl trifluoromethyl metal complex, X-ray crystallography provided the definitive structure. mdpi.com
Although conventional hydrogen bond donors are absent in this compound, weak intermolecular interactions play a significant role in its crystal packing. These can include:
C-H···Cl and C-H···F interactions: The aromatic and methyl protons can act as weak hydrogen bond donors to the chlorine and fluorine atoms of neighboring molecules.
Halogen···Halogen interactions: Close contacts between chlorine atoms on adjacent molecules can contribute to the stability of the crystal lattice.
π-π stacking: The aromatic rings may engage in stacking interactions, further stabilizing the solid-state structure.
The study of trifluoromethylated benzanilides has highlighted the importance of weak intermolecular interactions, including C–H···F and C–F···π interactions, in dictating the molecular conformation and packing. researchgate.net
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials science and pharmaceuticals. While specific research on the polymorphic behavior of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related halogenated aromatic compounds.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. researchgate.net For halogenated compounds like this compound, HRMS provides unambiguous identification through exact mass measurements and characteristic isotopic patterns. researchgate.net
Elucidation of Fragmentation Pathways
Under electron ionization (EI), this compound would undergo fragmentation through several predictable pathways based on the strengths of its chemical bonds. The molecular ion (M⁺) would first be formed, and its subsequent fragmentation would likely involve the loss of stable radicals or neutral molecules.
Common fragmentation patterns for related substituted trifluoromethyl benzenes often involve the detachment of the trifluoromethyl group or rearrangement with the migration of a fluorine atom, leading to the emission of difluorocarbene (CF₂). fluorine1.ru The cleavage of carbon-chlorine bonds is also a common pathway.
A plausible fragmentation pathway could initiate with the loss of a chlorine radical (Cl•), followed by the loss of the second chlorine atom or the trifluoromethyl radical (•CF₃). Another significant pathway could be the loss of the methyl radical (•CH₃) from the molecular ion.
Table 1: Predicted Fragmentation Pathways for this compound
| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [C₈H₅Cl₂F₃]⁺ | - | 229.97 | Molecular Ion (M⁺) |
| [C₈H₅ClF₃]⁺ | Cl• | 194.99 | Loss of a chlorine radical |
| [C₇H₅Cl₂F₃]⁺ | CH₃• | 214.96 | Loss of a methyl radical |
| [C₈H₅Cl₂]⁺ | •CF₃ | 160.98 | Loss of a trifluoromethyl radical |
| [C₇H₅Cl₂F₂]⁺ | •F, CH₃• | 196.97 | Loss of fluorine and methyl radicals |
This is an interactive data table. You can sort and filter the data.
Isotopic Pattern Analysis for Halogen Determination
A definitive feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ~3:1 ratio. libretexts.org
For a molecule containing two chlorine atoms, such as this compound, the molecular ion region will exhibit a characteristic cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺. The relative intensities of these peaks are dictated by the statistical probability of the different isotopic combinations. The expected intensity ratio for a dichlorinated compound is approximately 9:6:1. libretexts.org This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule. researchgate.netlibretexts.org
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of a Dichlorinated Compound
| Ion | Isotopic Composition | Theoretical Relative Intensity |
|---|---|---|
| M⁺ | (³⁵Cl)(³⁵Cl) | 100% (or ~9) |
| (M+2)⁺ | (³⁵Cl)(³⁷Cl) | ~66% (or ~6) |
This is an interactive data table. You can sort and filter the data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
For this compound, the spectra would be complex due to its low symmetry and multiple substituents. However, characteristic vibrational modes can be assigned to specific functional groups.
C-H vibrations : Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be observed between 2850-3000 cm⁻¹.
C-F and C-CF₃ vibrations : The trifluoromethyl group gives rise to very strong and characteristic IR absorptions. The C-CF₃ stretching mode is typically found near 1320-1330 cm⁻¹. ias.ac.in The symmetric and asymmetric C-F stretching modes within the CF₃ group result in intense bands, often in the 1100-1200 cm⁻¹ region.
Aromatic C=C vibrations : The stretching vibrations of the benzene ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.
C-Cl vibrations : The C-Cl stretching vibrations for aryl chlorides are found in the 1000-1100 cm⁻¹ region, though they can sometimes be lower.
Substitution Pattern : The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| ~3050-3100 | Medium-Weak | Medium | Aromatic C-H Stretch |
| ~2930-2980 | Medium-Weak | Medium | Methyl C-H Stretch |
| ~1580-1610 | Medium | Strong | Aromatic C=C Ring Stretch |
| ~1450-1490 | Medium | Medium | Aromatic C=C Ring Stretch / CH₃ Bend |
| ~1320 | Very Strong | Weak-Medium | C-CF₃ Stretch |
| ~1120-1180 | Very Strong | Medium | CF₃ Symmetric/Asymmetric Stretch |
| ~1050 | Strong | Strong | Ring Breathing Mode / C-Cl Stretch |
| ~800-880 | Strong | Weak | C-H Out-of-plane Bending |
This is an interactive data table. You can sort and filter the data. Assignments are based on data from related substituted benzenes. ias.ac.inspectrabase.comnist.gov
Theoretical and Computational Studies on 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can predict a wide range of properties, from molecular geometry to electronic distribution and spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate the molecule's total electronic energy.
In a typical DFT study of 1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene, the initial step involves constructing an approximate molecular structure. This structure is then subjected to an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system. This process continues until a stationary point on the potential energy surface is located, which corresponds to a stable conformation of the molecule. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.
Table 1: Representative Data from DFT Geometry Optimization of this compound (Hypothetical Data)
| Parameter | Optimized Value |
| C1-C2 Bond Length (Å) | 1.405 |
| C-Cl Bond Length (Å) | 1.738 |
| C-CF3 Bond Length (Å) | 1.510 |
| C-C-C Bond Angle (°) | 120.1 |
| Dihedral Angle (Cl-C1-C2-CH3) (°) | 0.5 |
| Total Electronic Energy (Hartree) | -1523.4567 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties.
For this compound, ab initio calculations can be employed to determine properties such as the dipole moment, polarizability, and ionization potential. These properties are crucial for understanding the molecule's interaction with electric fields and its propensity to lose an electron. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for the accuracy of other computational approaches.
Molecular Orbital Analysis (HOMO-LUMO, NBO)
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding within a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis can reveal the nature of the carbon-halogen and carbon-trifluoromethyl bonds, as well as any hyperconjugative interactions that contribute to the molecule's stability.
Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -8.54 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 7.31 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Modeling and Mechanistic Predictions
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing detailed insights into how a reaction proceeds.
Transition State Calculations and Activation Energies
A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for reactants to be converted into products. Locating the geometry of a transition state and calculating its energy are crucial for determining the activation energy of a reaction.
For reactions involving this compound, such as nucleophilic aromatic substitution or oxidation, transition state calculations can help to elucidate the step-by-step mechanism. These calculations can reveal whether a reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. The calculated activation energy can then be used to predict the reaction rate.
Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Theoretical calculations can predict the magnitude of the KIE by analyzing the vibrational frequencies of the reactants and the transition state.
For example, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, replacing the hydrogen with deuterium (B1214612) would be expected to result in a primary KIE, where the reaction rate is significantly slower. Computational modeling of the KIE can provide strong evidence for a proposed reaction mechanism by comparing the calculated effect with experimental observations.
Solvation Effects in Reaction Simulations
In the computational modeling of chemical reactions involving this compound, the inclusion of solvent effects is critical for achieving accurate predictions of reaction kinetics and thermodynamics. The choice of the solvation model typically falls into two categories: implicit (continuum) models and explicit solvent models. researchgate.net
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model, treat the solvent as a continuous dielectric medium. researchgate.netgithub.io This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. rsc.org For a molecule like this compound, which possesses a significant dipole moment due to its halogen and trifluoromethyl substituents, continuum models can provide a good first approximation of how a polar solvent would stabilize the ground state and any charged or polar transition states. However, standard continuum models can sometimes be less reliable for halogenated compounds without specific parameterization, as the complex electronic environment around the halogen atoms may not be perfectly represented. cdnsciencepub.com
Explicit solvent models offer a more detailed and physically realistic representation by including individual solvent molecules in the simulation. researchgate.net This method is computationally intensive but allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, which are averaged out in implicit models. rsc.org For reactions where a solvent molecule is directly involved in the mechanism (e.g., as a proton shuttle or a nucleophile), or where the structure of the first solvation shell is crucial, explicit or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are necessary. rsc.orgmdpi.com For instance, in a simulation of a nucleophilic aromatic substitution reaction on this compound, explicit solvent molecules could be essential for accurately modeling the stabilization of the Meisenheimer complex intermediate.
The choice between these models depends on the specific reaction being studied. For a general understanding of solvent polarity effects on reaction barriers, implicit models are often sufficient. For detailed mechanistic insights where specific solvent interactions are key, explicit models are indispensable.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups attached to the benzene (B151609) ring. Computational methods are essential for exploring the potential energy surface (PES) and understanding the dynamics of these rotations.
The potential energy surface (PES) for this molecule can be explored by performing relaxed scans, where the dihedral angles defining the orientation of the methyl and trifluoromethyl groups are systematically varied. Density Functional Theory (DFT) calculations, for example at the B3LYP/6-31G(d) level of theory, are commonly used for such explorations. mdpi.com
The primary rotational barrier for the methyl group arises from steric hindrance with the adjacent chlorine atom at position 3. Similarly, the rotation of the bulkier trifluoromethyl group is hindered by the chlorine atom at position 3. Due to the proximity and size of these substituents, the rotational barriers are expected to be significant. A relaxed PES scan would likely reveal distinct energy minima corresponding to staggered conformations where the C-H or C-F bonds are positioned to minimize steric clash with the adjacent C-Cl bond.
Below is a hypothetical data table representing the relative energies of different conformers resulting from the rotation of the methyl group, where 0° represents an eclipsed conformation with the C1-C6 bond.
| Methyl Group Dihedral Angle (H-C-C2-C1) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 3.5 | Eclipsed (Maximum) |
| 60° | 0.0 | Staggered (Minimum) |
| 120° | 3.5 | Eclipsed (Maximum) |
| 180° | 0.0 | Staggered (Minimum) |
This table is generated based on established principles of conformational analysis for substituted benzenes; specific experimental or calculated data for this molecule is not available.
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these rotating groups at finite temperatures, providing insights into the time scales of conformational changes and the population of different energy minima.
The structure and reactivity of this compound are governed by a combination of intramolecular interactions and stereoelectronic effects.
Steric Effects: The most significant intramolecular interaction is steric repulsion, often referred to as van der Waals strain. libretexts.org The ortho-positioning of the methyl group and a chlorine atom (at C2 and C3), and the trifluoromethyl group and a chlorine atom (at C4 and C3) leads to considerable steric crowding. This crowding influences the preferred rotational conformations of the -CH₃ and -CF₃ groups, forcing them into staggered arrangements to minimize repulsive forces. youtube.com This steric hindrance can also influence the planarity of the benzene ring, although significant distortion is unlikely.
Stereoelectronic Effects: The electronic nature of the substituents profoundly impacts the molecule's properties. The chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing due to both induction (-I effect) and, in the case of the -CF₃ group, the absence of hyperconjugation. youtube.com Conversely, the methyl group is weakly electron-donating (+I effect). These competing effects create a complex electron density distribution on the aromatic ring. The powerful electron-withdrawing nature of the -CF₃ and -Cl groups deactivates the ring towards electrophilic aromatic substitution and makes the molecule susceptible to nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon atoms.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. DFT calculations are a mainstay for accurately predicting both NMR chemical shifts and vibrational frequencies. nih.govnih.gov
For predicting NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework (e.g., using the B3LYP functional with a basis set like 6-311+G(2d,p)). acs.orgconicet.gov.ar The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). researchgate.net Such calculations are particularly valuable for assigning signals in complex spectra, especially for ¹⁹F NMR where shifts are highly sensitive to the electronic environment. nih.gov
Below is a hypothetical table of predicted NMR chemical shifts.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (CH₃) | 2.45 | Deshielded by adjacent Cl and aromatic ring current. |
| ¹H (H5) | 7.50 | Downfield due to ortho -CF₃ and para -Cl. |
| ¹H (H6) | 7.65 | Downfield due to ortho -Cl and para -CH₃. |
| ¹³C (CH₃) | 18.2 | - |
| ¹³C (C1) | 133.5 | Attached to Cl. |
| ¹³C (C2) | 130.8 | Attached to CH₃. |
| ¹³C (C3) | 135.1 | Attached to Cl. |
| ¹³C (C4) | 128.4 (q, J ≈ 30 Hz) | Attached to CF₃, shows C-F coupling. |
| ¹³C (C5) | 129.5 | - |
| ¹³C (C6) | 132.0 | - |
| ¹³C (CF₃) | 124.0 (q, J ≈ 275 Hz) | Quartet due to one-bond C-F coupling. |
| ¹⁹F (CF₃) | -63.5 | Typical range for an aryl trifluoromethyl group. |
This table contains hypothetical data based on typical chemical shifts for similar functional groups and substitution patterns. Specific experimental or calculated data for this molecule is not available.
Similarly, vibrational frequencies can be calculated at the same level of theory. acs.orguit.no These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. These predicted frequencies, often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations, can be compared with experimental Infrared (IR) and Raman spectra to assign observed absorption bands to specific molecular motions. acs.org
A hypothetical table of key predicted vibrational frequencies is presented below.
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
|---|---|
| 3050-3100 | Aromatic C-H Stretch |
| 2930-2980 | Methyl C-H Stretch |
| 1580, 1470 | Aromatic C=C Ring Stretch |
| 1320 | C-F Symmetric Stretch |
| 1100-1180 | C-F Asymmetric Stretch |
| 750-850 | C-Cl Stretch |
| 600-700 | Ring Bending Modes |
This table is generated based on characteristic vibrational frequencies for the functional groups present. Specific experimental or calculated data for this molecule is not available.
Applications of 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene As a Chemical Intermediate
Role in the Synthesis of Specialty Organic Chemicals
As a substituted aromatic compound, 1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene serves as a foundational scaffold for creating more complex specialty chemicals. Aromatic compounds containing trifluoromethyl groups are broadly significant as intermediates for a range of products, including crop protection chemicals, pharmaceuticals, and dyes. researchgate.net
Precursor for Advanced Materials (e.g., polymers, coatings)
While trifluoromethylated aromatic compounds are generally used to synthesize polymers and materials with enhanced thermal stability, chemical resistance, and low surface energy, specific research detailing the direct use of this compound as a monomer or precursor for polymers and coatings is not extensively documented in publicly available literature. researchgate.netresearchgate.netacs.org The presence of reactive chlorine atoms suggests potential for incorporation into polymer backbones, but specific examples are not readily found. Similarly, its utility in coatings, where related compounds like 4-chlorobenzotrifluoride (B24415) are used, is plausible but not specifically substantiated for this exact molecule. researchgate.net
Intermediates for Dyes and Pigments
Trifluoromethyl-substituted benzene (B151609) derivatives are a class of compounds used in the synthesis of dyes and pigments. researchgate.net For instance, 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is a known dye intermediate. dyestuffintermediates.com Aromatic intermediates are foundational in the dye industry, often undergoing multi-step processes to build the final chromophore structure. epa.govdynasty-chem.com However, specific examples of commercial dyes or pigments synthesized directly from this compound are not detailed in the available scientific literature.
Utility in Agrochemical Synthesis (as a building block)
The incorporation of fluorine, particularly as a trifluoromethyl group, is a common strategy in the development of modern agrochemicals to enhance efficacy. researchgate.net Trifluoromethylated building blocks are crucial for synthesizing a variety of active ingredients. nih.govjst.go.jp
Enabling Structure-Activity Relationship Studies (without discussing biological effects)
In agrochemical research, the systematic modification of a lead compound's structure is essential to understand how different functional groups affect its properties. The unique electronic properties of the trifluoromethyl group (a strong electron-withdrawing group with a Hammett constant σp of 0.54) make it a key substituent for these studies. nih.govsemanticscholar.org By synthesizing analogues using building blocks like this compound, chemists can probe how changes in electron density, lipophilicity, and steric profile impact the molecule's interactions, without detailing the specific biological outcomes. This process is fundamental to optimizing a compound's chemical and physical characteristics. acs.orgresearchgate.net
Synthesis of Active Ingredient Precursors
This compound is classified as an organic building block for the synthesis of more complex molecules. bldpharm.com The chlorine atoms on the ring provide reactive sites for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, which are common steps in the construction of agrochemical active ingredients. researchgate.net While general synthetic pathways for trifluoromethyl-containing pesticides often start from halogenated trifluoromethyl-benzenes, specific routes originating from this particular dichloromethyl-substituted isomer to named active ingredients are not prominently published. acs.orgccspublishing.org.cn
Significance in Pharmaceutical Intermediate Synthesis (as a building block)
Chiral Auxiliary Derivatization
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer over another. The derivatization of a molecule to incorporate a chiral auxiliary is a key step in this process. A thorough search of scientific databases and patent literature did not yield specific examples where this compound has been directly employed as a precursor for the synthesis of new chiral auxiliaries. The development of novel chiral auxiliaries often involves molecules with specific structural features that facilitate stereocontrol, and while the benzene ring of the title compound offers a rigid backbone, its direct application in this specialized field has not been reported.
Scaffold for Complex Heterocyclic Systems
Catalysis and Ligand Design Involving Derivatives
The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity and selectivity of metal-catalyzed reactions. Ligands are organic molecules that coordinate to a metal center, and their structure dictates the catalytic properties of the resulting complex. Although the aromatic ring of this compound could potentially be functionalized to create novel ligands, for instance, through the introduction of coordinating groups by substitution of the chlorine atoms, specific instances of such derivatives being synthesized and utilized in catalysis are not described in the accessible research. The electronic and steric properties imparted by the substituents on the benzene ring could theoretically influence the catalytic activity of a metal complex, but this remains an area for potential future exploration.
Future Research Directions and Emerging Trends for 1,3 Dichloro 2 Methyl 4 Trifluoromethyl Benzene
Development of Novel and Atom-Economical Synthetic Methodologies
The pursuit of synthetic efficiency is a cornerstone of modern chemistry, emphasizing the need for atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. rsc.org Future research on the synthesis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene will likely concentrate on developing novel catalytic systems and one-pot procedures that adhere to these principles.
Current methods for producing dichlorotrifluoromethyltoluene isomers often involve multi-step sequences. google.com A forward-looking approach would involve the development of catalytic C-H activation and functionalization strategies. This would allow for the direct and selective introduction of chloro and trifluoromethyl groups onto a simpler toluene (B28343) precursor, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Palladium-catalyzed reactions, for instance, have shown promise in the acetalization of 3,3,3-trifluoropropene, providing a precedent for atom-economical C-F bond transformations. rsc.org The goal is to devise pathways that are not only more efficient but also reduce the reliance on stoichiometric reagents, leading to a more streamlined and cost-effective synthesis.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic C-H Functionalization | Direct introduction of chloro and trifluoromethyl groups onto a toluene backbone using a catalyst. | Fewer synthetic steps, reduced waste, higher atom economy. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Time and resource savings, increased overall yield. |
| Novel Fluorination Reagents | Utilizing new, safer, and more selective reagents for introducing the trifluoromethyl group. | Improved safety profile, enhanced reaction control and selectivity. |
Exploration of Unprecedented Reactivity Patterns
The specific arrangement of substituents on the this compound ring creates a unique electronic landscape that could give rise to unexplored reactivity. The interplay between the electron-donating methyl group and the strongly electron-withdrawing chloro and trifluoromethyl groups can direct incoming reagents to specific positions and influence the molecule's participation in various chemical transformations.
Future studies could investigate its behavior in novel cycloaddition reactions. For example, research on the reactivity of trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions has demonstrated how the trifluoromethyl group can influence activation energies and reaction yields. researchgate.netnih.gov Similar investigations could reveal how the combined substituents on this compound affect its dienophilic or dipolarophilic nature. Furthermore, exploring its potential in metal-catalyzed cross-coupling reactions could unlock new pathways for creating more complex molecules, where the chlorine atoms serve as handles for forming new carbon-carbon or carbon-heteroatom bonds.
Advanced Computational Tools for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. nih.gov The application of advanced computational methods, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.gov
Future research will likely leverage these tools to:
Predict Reaction Outcomes: Simulate potential reaction pathways to identify the most favorable conditions and predict the regioselectivity of reactions, saving significant experimental time and resources. researchgate.net
Elucidate Reaction Mechanisms: Gain a detailed understanding of the transition states and intermediates involved in its synthesis and subsequent transformations.
Design Novel Catalysts: Computationally screen potential catalysts for C-H functionalization or other novel reactions to identify candidates with the highest activity and selectivity. nih.gov
Analyze Spectroscopic Data: Assist in the interpretation of complex NMR and IR spectra, confirming the structure of newly synthesized derivatives. researchgate.net
By building accurate computational models, chemists can rationally design experiments and accelerate the discovery of new reactions and applications for this compound. researchgate.net
| Computational Method | Application for this compound | Anticipated Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and activation barriers. | Prediction of reactivity, regioselectivity, and thermodynamic stability. nih.gov |
| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes during a reaction. | Elucidation of reaction mechanisms, particularly for cycloadditions. researchgate.netnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a solvent or with a large catalyst. | More accurate prediction of reaction outcomes in realistic environments. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. eurekaselect.comnih.govresearchgate.net The synthesis of specialty chemicals like this compound, which may involve exothermic steps or hazardous reagents, is particularly well-suited for this technology. polimi.it
Future research will focus on developing continuous flow processes for the key synthetic steps in its production. This could involve pumping reagents through heated and pressurized microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk The integration of in-line analytical techniques (e.g., IR, NMR) can enable real-time monitoring and optimization of the reaction. polimi.it Furthermore, automated synthesis platforms can be employed to rapidly screen different reaction conditions and catalysts, significantly accelerating the development of optimized synthetic protocols. beilstein-journals.org This approach not only improves efficiency and safety but also facilitates a more seamless transition from laboratory-scale discovery to industrial-scale production. nih.gov
Sustainable Synthesis and Environmental Considerations in Production
In line with the principles of green chemistry, future efforts in the production of this compound must prioritize sustainability and minimize environmental impact. beilstein-journals.orgresearchgate.net This involves a holistic assessment of the entire synthetic process, from the choice of starting materials to the final purification steps.
Key areas for future research include:
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. rsc.org
Catalyst Recovery and Reuse: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost.
Waste Valorization: Investigating methods to convert byproducts into valuable chemicals, moving towards a circular economy model.
Energy Efficiency: Designing processes that operate at lower temperatures and pressures, or utilizing alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption. manuscriptpoint.com
By embedding these green chemistry principles into the design of new synthetic routes, the chemical industry can work towards more sustainable and environmentally responsible manufacturing of this compound and other important chemical intermediates. mdpi.com
Q & A
Basic: What are effective synthetic routes for 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene?
Methodological Answer:
Synthesis typically involves sequential halogenation and alkylation steps. For example:
- Friedel-Crafts alkylation of toluene derivatives introduces the methyl group.
- Chlorination using Cl₂ or SO₂Cl₂ under controlled conditions achieves regioselective substitution at the 1,3-positions.
- Trifluoromethylation via Cu-mediated cross-coupling or radical reactions (e.g., using CF₃I or Umemoto’s reagent) completes the structure.
Purification often employs fractional distillation or column chromatography, with yields optimized by monitoring reaction temperature and stoichiometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., trifluoromethyl groups cause deshielding at ~δ 120-130 ppm in ¹³C NMR).
- GC-MS : Confirms molecular weight (MW: 243.5 g/mol) and purity.
- FT-IR : Detects C-Cl (600-800 cm⁻¹) and CF₃ (1100-1200 cm⁻¹) stretches.
Cross-referencing with analogs like 1,2-dichloro-4-(trifluoromethyl)benzene (CAS 328-84-7) helps validate spectral assignments .
Basic: How does the compound’s stability vary under acidic or basic conditions?
Methodological Answer:
- Acidic conditions : The trifluoromethyl group enhances stability due to its electron-withdrawing effect, reducing electrophilic substitution.
- Basic conditions : Hydrolysis of chloro groups may occur at elevated temperatures (>100°C), forming phenolic derivatives.
Comparative studies with 2,4-dichloro-(1-trifluoromethyl)benzene (CAS 322-75-8) suggest similar degradation pathways, requiring inert atmospheres for long-term storage .
Advanced: How do electronic effects influence its reactivity in cross-coupling reactions?
Methodological Answer:
The trifluoromethyl group deactivates the aromatic ring, directing nucleophilic attacks to the less hindered 2-methyl position.
- Suzuki-Miyaura coupling : Requires Pd catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance.
- Ullmann coupling : Electron-deficient aryl chlorides show slower kinetics; CuI/1,10-phenanthroline systems improve yields.
Computational studies (DFT) on analogous compounds reveal lowered LUMO energy at the 4-position, favoring electrophilic pathways .
Advanced: What computational methods predict its interactions in agrochemical applications?
Methodological Answer:
- Molecular docking : Simulates binding to pesticidal targets (e.g., acetylcholinesterase) using software like AutoDock Vina.
- QSAR models : Correlate substituent electronegativity (Cl, CF₃) with herbicidal activity. Data from nitrofluorfen (CAS 13738-63-1) suggest trifluoromethyl groups enhance membrane permeability .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies arise from varying:
- Catalyst loadings : Optimal Pd/Cu ratios (1:2 mol%) reduce side reactions.
- Solvent polarity : Non-polar solvents (toluene) favor mono-chlorination, while DMF promotes overhalogenation.
Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature and reagent purity, are recommended .
Advanced: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, vapor-resistant goggles, and fume hoods are mandatory (LD₅₀ data from analogs suggest moderate toxicity).
- Waste disposal : Halogenated byproducts require segregation and treatment with alkaline hydrolysis (pH >12) before disposal.
Refer to protocols for 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS 886762-35-2) for guidance on handling aromatic halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
